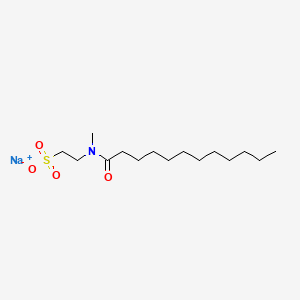
Sodium N-lauroyl-N-methyltaurate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium N-lauroyl-N-methyltaurate is an anionic surfactant widely used in personal care products, such as shampoos, facial cleansers, and body washes. It is known for its excellent cleansing, foaming, emulsifying, and dispersing properties. This compound is derived from taurine, a naturally occurring amino acid, and lauric acid, a fatty acid found in coconut oil and palm kernel oil. This compound is valued for its mildness, making it suitable for sensitive skin and baby products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-lauroyl-N-methyltaurate typically involves the reaction of sodium methyltaurate with lauroyl chloride. The reaction is carried out under basic conditions, usually with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
C12H23COCl+C3H7NO3Na→C15H30NNaO4S+HCl
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in a continuous process to ensure high conversion rates and efficiency. The process involves the controlled addition of sodium methyltaurate and lauroyl chloride in a reactor, maintaining the reaction temperature below 75°C and pH between 9 and 11. This method allows for large-scale production while minimizing costs and ensuring product consistency .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis under strong acidic or basic conditions, leading to the breakdown of the amide bond and the formation of lauric acid and sodium methyltaurate.
Oxidation: The compound is relatively stable under normal conditions but can be oxidized by strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the lauroyl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various acyl chlorides or anhydrides under basic conditions.
Major Products Formed:
Hydrolysis: Lauric acid and sodium methyltaurate.
Oxidation: Oxidized derivatives of the lauroyl group.
Substitution: New acyl-taurine derivatives depending on the substituent used.
科学研究应用
Sodium N-lauroyl-N-methyltaurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations to enhance solubility and stability of reactants.
Biology: Employed in cell culture and molecular biology experiments to improve cell membrane permeability and facilitate the delivery of molecules into cells.
作用机制
The primary mechanism of action of Sodium N-lauroyl-N-methyltaurate is its ability to reduce surface tension, thereby enhancing the wetting and spreading properties of aqueous solutions. This surfactant interacts with lipid bilayers in cell membranes, increasing their permeability and facilitating the penetration of active ingredients. In the context of its antiviral properties, this compound has been shown to inhibit the binding of the SARS-CoV-2 spike protein to the ACE2 receptor, potentially preventing viral entry into host cells .
相似化合物的比较
Sodium N-lauroylsarcosinate: Another mild anionic surfactant with similar cleansing and foaming properties.
Sodium dodecyl sulfate: A widely used surfactant known for its strong cleansing action but higher potential for skin irritation.
Sodium tetradecene sulfonate: Used in similar applications but with different molecular structure and properties.
Uniqueness: Sodium N-lauroyl-N-methyltaurate stands out due to its mildness and suitability for sensitive skin applications. Unlike Sodium dodecyl sulfate, it is less likely to cause irritation, making it a preferred choice for personal care products designed for delicate skin .
属性
CAS 编号 |
4337-75-1 |
|---|---|
分子式 |
C15H31NNaO4S |
分子量 |
344.5 g/mol |
IUPAC 名称 |
sodium;2-[dodecanoyl(methyl)amino]ethanesulfonate |
InChI |
InChI=1S/C15H31NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-15(17)16(2)13-14-21(18,19)20;/h3-14H2,1-2H3,(H,18,19,20); |
InChI 键 |
GFOBSZSXQKGNMN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
4337-75-1 |
Pictograms |
Irritant |
相关CAS编号 |
3737-57-3 (Parent) |
同义词 |
N-lauroyl-N-methyltaurine N-lauroyl-N-methyltaurine ammonium N-lauroyl-N-methyltaurine calcium N-lauroyl-N-methyltaurine magnesium N-lauroyl-N-methyltaurine sodium sodium lauroylmethyltaurate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


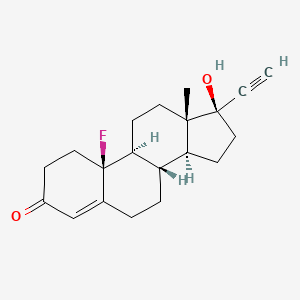
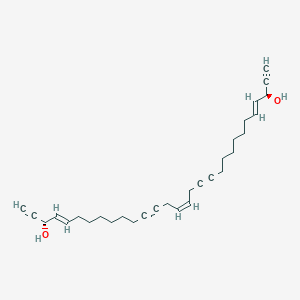

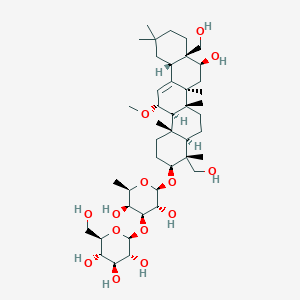
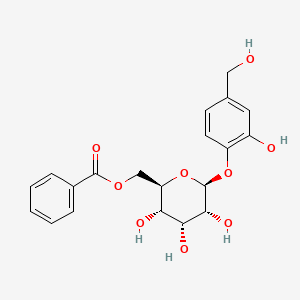

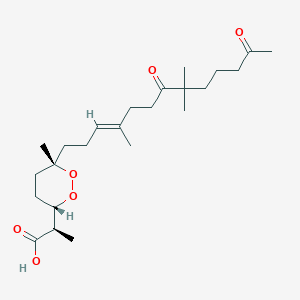
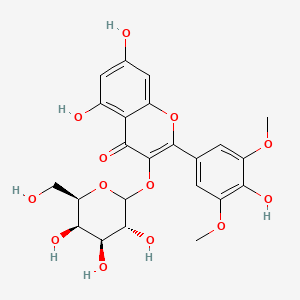
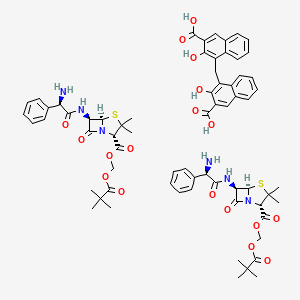
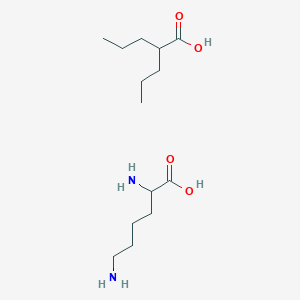
![D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI);D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI)](/img/structure/B1261961.png)
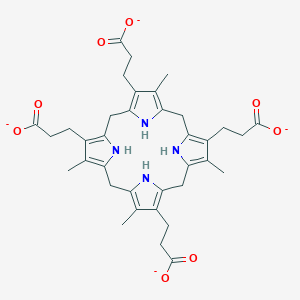

![sodium;4-[2-[(10R,11R,13S,17R)-11-(3,3-dimethylbutanoyloxy)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate](/img/structure/B1261964.png)
